(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-2-15(18)14(9-11)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMENPKZCSCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine ring serves as the central scaffold for this compound. A widely adopted strategy involves cyclization of γ-amino alcohols or ketones under acidic conditions. For instance, InCl₃-catalyzed cyclization of 4-aminobutan-1-ol derivatives in ethanol-water mixtures (50% v/v) at 40°C under ultrasound irradiation achieves >90% conversion efficiency within 20 minutes. This method minimizes side reactions such as over-oxidation, which is critical for preserving the stereochemical integrity of the pyrrolidine ring.
Introduction of the pyridin-4-yloxy group at the 3-position of pyrrolidine typically employs nucleophilic aromatic substitution (SNAr). Patent WO2018104953A1 highlights the use of 4-hydroxypyridine and a brominated pyrrolidine intermediate in dimethylformamide (DMF) with potassium carbonate as a base, yielding 3-(pyridin-4-yloxy)pyrrolidine in 78–82% isolated yield after recrystallization from ethyl acetate.
Coupling of the Dichlorophenyl Methanone Moiety
The final step involves coupling 3-(pyridin-4-yloxy)pyrrolidine with 2,5-dichlorobenzoyl chloride. US10093625B2 describes a two-phase reaction system using dichloromethane (DCM) and aqueous sodium bicarbonate, which facilitates the acylation while minimizing hydrolysis of the acid chloride. Triethylamine (TEA) is added stoichiometrically to scavenge HCl, achieving reaction completion within 2 hours at 0–5°C. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the target compound in 85–88% purity, with residual solvents removed under reduced pressure.
Catalytic and Solvent Optimization
Role of InCl₃ in Multi-Step Synthesis
InCl₃ emerges as a versatile catalyst for constructing complex heterocycles. As demonstrated in pyrano[2,3-c]pyrazole syntheses, InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation accelerates condensation and cyclization steps, reducing reaction times from hours to minutes. Applied to pyrrolidine functionalization, this approach could enhance the efficiency of forming the 3-(pyridin-4-yloxy) substituent by promoting SNAr kinetics.
Solvent Systems for Yield Maximization
Solvent polarity significantly impacts reaction outcomes. Polar aprotic solvents like DMF favor SNAr reactions due to their ability to stabilize transition states, while ethereal solvents (e.g., THF) are less effective. For crystallization, mixed solvents such as ethyl acetate-hexane (1:3) provide optimal solubility gradients, yielding high-purity (>98%) crystals as confirmed by melting point and HPLC analysis.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃) of the target compound exhibits distinct signals: δ 8.45 (d, J = 5.6 Hz, 2H, pyridine H-2/H-6), δ 7.55–7.40 (m, 3H, dichlorophenyl), δ 4.85 (m, 1H, pyrrolidine H-3), and δ 3.70–3.20 (m, 4H, pyrrolidine H-1/H-5). ¹³C NMR confirms the ketone carbonyl at δ 195.2 ppm and the pyridinyloxy carbon at δ 149.7 ppm.
Mass Spectrometry and Purity Assessment
High-resolution mass spectrometry (HRMS-ESI) identifies the molecular ion peak at m/z 379.0421 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃Cl₂N₂O₂. Purity ≥95% is validated via reverse-phase HPLC (C18 column, acetonitrile-water gradient).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SNAr + Acylation | None | DCM/H₂O | 3.5 | 78 | 85 |
| InCl₃-Mediated | InCl₃ (20%) | 50% EtOH | 0.33 | 92 | 95 |
| Ultrasound-Assisted | InCl₃ (20%) | EtOH/H₂O | 0.25 | 95 | 98 |
Industrial-Scale Considerations
Patent WO2018104953A1 emphasizes the economic viability of dichloromethane-free processes, recommending ethyl acetate as a greener alternative for large-scale extractions. Additionally, continuous flow systems could mitigate exothermic risks during acylation, enhancing safety profiles for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-yloxy group are crucial for binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone flavonoid derivative (Fig. 1a), and its cyclized flavone analogs (Fig. 1b) described in recent literature .
| Feature | (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone |
|---|---|---|
| Core Structure | Pyrrolidin-1-yl methanone | Propenone (α,β-unsaturated ketone) |
| Aromatic Substituents | 2,5-Dichlorophenyl | 2,5-Dihydroxyphenyl |
| Heterocyclic Groups | Pyridin-4-yloxy (pyrrolidine-linked) | Pyridine-2-yl (propenone-linked) |
| Key Functional Groups | Chlorine atoms, ether linkage | Hydroxyl groups, conjugated double bonds |
Key Observations :
Substituent Effects: The dichlorophenyl group enhances lipophilicity and metabolic stability compared to the dihydroxyphenyl group in the chalcone, which may improve membrane permeability but reduce water solubility .
Core Structure Implications: The pyrrolidin-1-yl methanone core introduces conformational rigidity, whereas the propenone core in the chalcone allows for π-conjugation and cyclization into flavones (via α,β double-bond closure) .
Reactivity and Stability: The dichlorophenyl group is less prone to oxidation than the dihydroxyphenyl group, which may reduce oxidative degradation risks . The ether linkage in the target compound (pyridin-4-yloxy) is less reactive than the propenone’s α,β-unsaturated ketone, suggesting differences in electrophilic behavior .
Biological Activity
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, identified by its CAS number 2034494-52-3, is a synthetic organic compound with potential applications in medicinal chemistry. Its structure features a dichlorophenyl group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl moiety, which collectively contribute to its biological activity. This article reviews the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is with a molecular weight of 337.2 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine and pyrrolidine groups suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural components may allow it to bind selectively to specific receptors, influencing physiological responses.
Biological Activity and Therapeutic Applications
Research indicates that (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exhibits promising biological activities:
Anticancer Properties
Studies have highlighted the potential anticancer activity of related compounds containing pyrrolidine and pyridine moieties. These compounds have shown effectiveness in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests possible neuropharmacological effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone:
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
- Animal Models : In vivo studies using animal models showed that administration of the compound resulted in reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Q. What in silico tools optimize solubility without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
